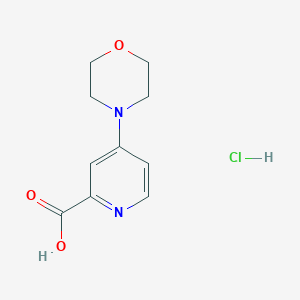

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride

Beschreibung

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) | Assignment |

|---|---|---|

| O–H (Carboxylic Acid) | 2500–3500 (broad) | O–H stretching |

| C=O (Carboxylic Acid) | ~1700 | C=O stretching |

| C–O (Morpholine) | ~1300–1100 | C–O stretching |

| Pyridine C–H (aromatic) | ~700–900 | C–H bending (ring) |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine protons (aromatic) | 7.0–8.5 | m | 2H |

| Morpholine protons (N–CH₂) | 2.5–3.5 | m | 8H (4 CH₂) |

| Carboxylic Acid Proton | 10.0–12.0 | s (broad) | 1H |

Mass Spectrometry (MS)

| Ion Type | m/z | Fragment |

|---|---|---|

| [M+H]⁺ | 245.07 | C₁₀H₁₄ClN₂O₃⁺ |

| [M–HCl]⁺ | 209.06 | C₁₀H₁₂N₂O₃⁺ (loss of HCl) |

| [M–CO₂]⁺ | 195.06 | C₉H₁₁ClN₂⁺ (loss of CO₂) |

Eigenschaften

IUPAC Name |

4-morpholin-4-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSZAWOQUXYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662828 | |

| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66933-70-8 | |

| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66933-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of 4-(1-Benzylpiperidine-4-Base) Morpholine Hydrochloride

- Reactants : 1-benzyl-4-piperidones and morpholine.

-

- The reactants are dissolved in toluene.

- The mixture is heated to approximately 110°C, facilitating an azeotropic removal of water via a water knockout drum, which drives the reaction forward.

- Catalysis : Raney nickel, processed through dehydrated alcohol, is added under autogenous pressure (~10 kg/cm²).

- Hydrogenation : The mixture is hydrogenated at 50°C under high pressure (~10 kg/cm²) for approximately 36 hours, converting the piperidone to the corresponding piperidine derivative.

Workup :

- The reaction mixture is filtered to remove the catalyst.

- Concentrated hydrochloric acid (36%) is added to precipitate the hydrochloride salt.

- The solid is filtered, washed, and dried to yield the hydrochloride salt of the benzylated morpholine derivative.

Step 2: Conversion to 4-Morpholin-4-yl-pyridine-2-carboxylic Acid Hydrochloride

- The benzylated intermediate is subjected to deprotection or further functionalization, often involving:

- Acidic hydrolysis or catalytic hydrogenation to remove benzyl groups.

- Introduction of the carboxylic acid group at the 2-position of pyridine, which can be achieved via carboxylation reactions such as lithiation followed by carbonation.

Direct Synthesis via Nucleophilic Substitution and Carboxylation

- Starting Material : 2-chloropyridine derivatives or 2-bromo-pyridine compounds.

- Reaction Pathway :

- Nucleophilic substitution with morpholine in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent such as ethanol, acetonitrile, or toluene.

- The reaction is typically conducted at elevated temperatures (45°C to reflux) for 12-24 hours.

- After the substitution, the resulting amino-pyridine derivative undergoes carboxylation, often via lithiation:

- Lithiation with n-butyllithium at -78°C.

- Subsequent bubbling of CO₂ gas into the reaction mixture to introduce the carboxylic acid group.

- Acidification with hydrochloric acid yields the hydrochloride salt.

Purification and Salt Formation

- The final step involves converting the free acid to its hydrochloride salt:

- Dissolving the compound in ethanol or isopropanol.

- Adding concentrated hydrochloric acid (preferably 36%) under stirring.

- Cooling the mixture to precipitate the hydrochloride salt.

- Filtration, washing, and drying produce the pure This compound .

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Solvent | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Benzylation & Hydrogenation | 1-benzyl-4-piperidones, morpholine | Toluene, ethanol | 110°C, 36 hrs hydrogenation | ~87-89% | Involves catalytic hydrogenation and acid workup |

| Direct Nucleophilic Substitution | 2-chloropyridine derivatives, morpholine | Ethanol, acetonitrile | Reflux, 12-24 hrs | Variable | Requires subsequent lithiation and CO₂ fixation |

| Lithiation & Carboxylation | 2-bromo-pyridine, n-butyllithium | Tetrahydrofuran, ethanol | -78°C to room temp | ~80-90% | For introducing the carboxylic acid group |

Research Findings and Notes

- The benzylation/hydrogenation route is well-documented in patents and industrial processes, offering high yields and straightforward purification.

- Direct nucleophilic substitution followed by lithiation and carbonation provides a versatile route, especially suitable for lab-scale synthesis.

- The choice of solvents and reaction conditions critically influences yield and purity; ethanol and toluene are preferred for their inertness and ease of removal.

- The hydrochloride salt formation is typically achieved by acid addition at the final stage, ensuring high purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in various organic synthesis reactions.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride with structurally or functionally related hydrochloride salts and morpholine derivatives:

Table 1. Comparative Analysis of Key Compounds

*Calculated based on empirical formula and atomic weights.

Key Structural and Functional Differences

In contrast, berberine hydrochloride contains an isoquinoline alkaloid structure, contributing to its broad-spectrum antimicrobial activity . Chlorphenoxamine hydrochloride incorporates a diphenhydramine-like structure with an ether linkage, favoring histamine receptor antagonism .

Physicochemical Properties :

- Solubility : The pyridine-carboxylic acid group in the target compound improves water solubility compared to LY2409881 hydrochloride, which requires organic solvents like DMSO .

- Stability : Unlike light-sensitive berberine hydrochloride, the morpholine ring in the target compound confers stability under acidic conditions, as seen in other morpholine derivatives like Nicardipine hydrochloride (stable in gastric pH) .

Applications: The target compound is primarily used as a synthetic intermediate, whereas LY2409881 hydrochloride and berberine hydrochloride are direct therapeutic agents targeting kinases and microbes, respectively . Morpholine derivatives like 2-Morpholin-4-ylpropanoic acid hydrochloride are simpler building blocks in peptidomimetics, lacking the pyridine ring’s aromatic interactions .

Research Findings

- Synthetic Utility : The target compound’s derivatives, such as 4-morpholin-4-yl-pyridine-2-carboxylic acid anilide, have been synthesized for use in kinase inhibitor development, leveraging its ability to chelate metal ions in enzymatic active sites .

- Stability : Comparative studies with Nicardipine hydrochloride suggest that morpholine-containing hydrochlorides exhibit enhanced hydrolytic stability in acidic media compared to aliphatic amine salts .

Biologische Aktivität

4-Morpholin-4-yl-pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine moiety attached to a pyridine ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is CHClNO.

Mechanisms of Biological Activity

Research indicates that this compound may act through various mechanisms, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and infections.

- Receptor Modulation : The compound has been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing signal transduction pathways critical in neurological disorders .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Activity :

-

Enzyme Inhibition :

- Research indicated that this compound acts as an inhibitor for certain metabolic enzymes, which could play a role in drug metabolism and efficacy. Specifically, it showed no significant inhibition of cytochrome P450 enzymes at concentrations above 10 μM, suggesting a favorable pharmacokinetic profile .

- Neuropharmacological Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.